molecular formula C12H14N2O3 B2691229 Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate CAS No. 500728-16-5

Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate

Cat. No.: B2691229
CAS No.: 500728-16-5
M. Wt: 234.255
InChI Key: VDWCBOWYLRLNMN-UHFFFAOYSA-N
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Description

Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate is a quinoxaline derivative with a molecular formula of C12H14N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate typically involves the reaction of ethyl acetoacetate with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoxaline ring . The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with different functional groups, such as hydroxyl, amino, and thiol groups .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate
  • Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-3-yl)acetate
  • Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-4-yl)acetate

Uniqueness

Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetate is unique due to its specific substitution pattern on the quinoxaline ring, which imparts distinct biological activities and chemical reactivity compared to its analogs . This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-2-17-12(16)8-14-7-11(15)13-9-5-3-4-6-10(9)14/h3-6H,2,7-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWCBOWYLRLNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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